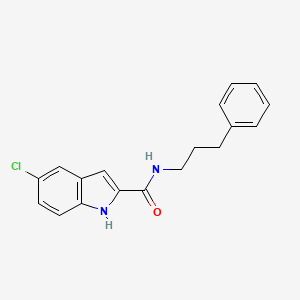
5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Aplicaciones Científicas De Investigación
5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide typically involves a multi-step process. One common method starts with the halogenation of an indole derivative to introduce the chlorine atom at the 5-position. This is followed by the acylation of the indole ring to form the carboxamide group. The final step involves the alkylation of the nitrogen atom with 3-phenylpropyl bromide under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, it may inhibit enzymes like carbonic anhydrase, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-N-(2-chlorobenzyl)-2-methoxy-N-(3-phenylpropyl)benzenesulfonamide
- 5-chloro-N-(4-chlorobenzyl)-2-methoxy-N-(3-phenylpropyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-15-8-9-16-14(11-15)12-17(21-16)18(22)20-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,21H,4,7,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNQSSOCAPFKBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
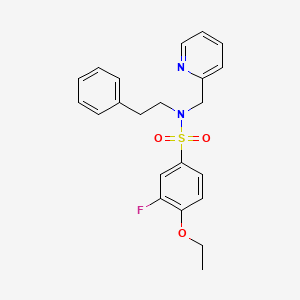
![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)
![1-{4-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-PHENOXYPROPAN-1-ONE](/img/structure/B2369265.png)
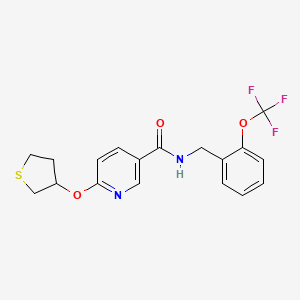
![N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369267.png)
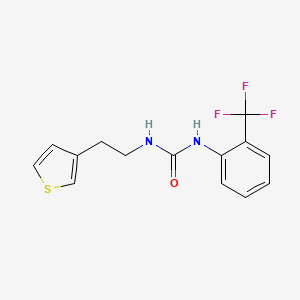
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)
![1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2369271.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)
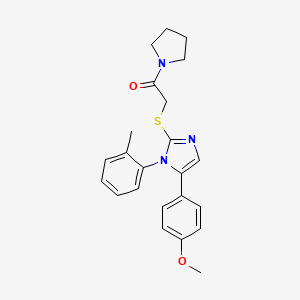
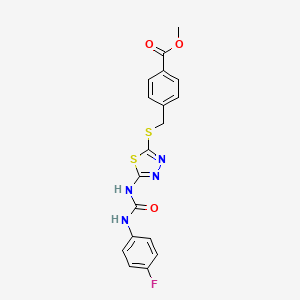
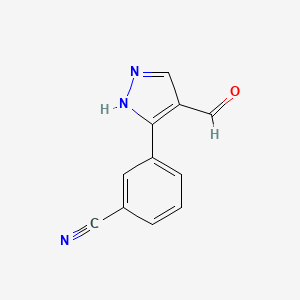
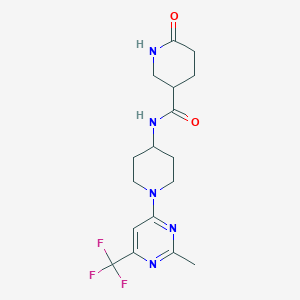
![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)
